molecular formula C6H9NO B6321243 cis-3-Hydroxycyclopentanecarbonitrile CAS No. 1048668-05-8

cis-3-Hydroxycyclopentanecarbonitrile

Cat. No.: B6321243
CAS No.: 1048668-05-8
M. Wt: 111.14 g/mol
InChI Key: CBYFMEDJHNTXQX-NTSWFWBYSA-N
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Description

cis-3-Hydroxycyclopentanecarbonitrile: is an organic compound with the molecular formula C6H9NO It is characterized by a cyclopentane ring substituted with a hydroxyl group and a nitrile group in a cis configuration

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-3-Hydroxycyclopentanecarbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reduction of 3-cyanocyclopentanone using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: cis-3-Hydroxycyclopentanecarbonitrile can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: The nitrile group can be reduced to an amine using hydrogenation or other reducing agents.

    Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine or triethylamine.

Major Products Formed:

    Oxidation: 3-Cyanocyclopentanone or 3-cyanocyclopentanecarboxylic acid.

    Reduction: cis-3-Hydroxycyclopentylamine.

    Substitution: Esters or ethers of this compound.

Scientific Research Applications

cis-3-Hydroxycyclopentanecarbonitrile has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a building block for drug development.

    Material Science: It can be used in the preparation of novel materials with specific properties.

    Biological Studies: Researchers investigate its interactions with biological molecules to understand its potential effects and applications in biology.

Mechanism of Action

The mechanism of action of cis-3-Hydroxycyclopentanecarbonitrile depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The hydroxyl and nitrile groups can form hydrogen bonds or participate in other interactions with target molecules, influencing their function and activity.

Comparison with Similar Compounds

    trans-3-Hydroxycyclopentanecarbonitrile: Differing in the spatial arrangement of substituents.

    3-Hydroxycyclohexanecarbonitrile: Featuring a six-membered ring instead of a five-membered ring.

    3-Cyanocyclopentanone: Lacking the hydroxyl group.

Uniqueness: cis-3-Hydroxycyclopentanecarbonitrile is unique due to its specific cis configuration, which can influence its reactivity and interactions with other molecules. This configuration can lead to different physical and chemical properties compared to its trans isomer or other similar compounds.

Properties

IUPAC Name

(1S,3R)-3-hydroxycyclopentane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c7-4-5-1-2-6(8)3-5/h5-6,8H,1-3H2/t5-,6+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBYFMEDJHNTXQX-NTSWFWBYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@H]1C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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